molecular formula C9H10ClN B3314487 4-(6-Chloro-3-pyridyl)-1-butene CAS No. 951886-52-5

4-(6-Chloro-3-pyridyl)-1-butene

Cat. No.: B3314487
CAS No.: 951886-52-5
M. Wt: 167.63 g/mol
InChI Key: XQBPLHQVIQZGFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Chloro-3-pyridyl)-1-butene is an organic compound that features a pyridine ring substituted with a chlorine atom at the 6-position and a butene chain at the 4-position

Mechanism of Action

Target of Action

The primary target of 4-(6-Chloro-3-pyridyl)-1-butene, which is a derivative of the neonicotinoid class of insecticides, is the nicotinic acetylcholine receptor (nAChR) in the central nervous system of insects . The nAChR plays a crucial role in transmitting signals between nerves, and its blockage can lead to paralysis and eventual death of the insect .

Mode of Action

This compound interacts with its target, the nAChR, by binding to it . This binding causes a blockage of the nicotinergic neuronal pathway, preventing acetylcholine from transmitting impulses between nerves . This blockage results in the paralysis and eventual death of the insect .

Biochemical Pathways

The compound affects the nicotinergic neuronal pathway, which is crucial for the transmission of signals in the insect’s nervous system . When this pathway is blocked, it disrupts the normal functioning of the insect’s nervous system, leading to paralysis and death

Pharmacokinetics

For instance, the related compound imidacloprid has been found to have a half-life ranging from 10 to 22 days depending on the soil moisture conditions .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of the insect’s nervous system. By blocking the nAChR, the compound prevents the normal transmission of signals between nerves, leading to paralysis and eventual death of the insect .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the degradation efficiency of related compounds has been found to vary with pH, temperature, and light conditions . Furthermore, the presence of certain microorganisms in the soil can also influence the degradation of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloro-3-pyridyl)-1-butene typically involves the reaction of 6-chloro-3-pyridinecarboxaldehyde with a suitable butene derivative under specific conditions. One common method involves the use of a Grignard reagent, such as butylmagnesium bromide, to introduce the butene chain. The reaction is carried out in an inert atmosphere, often using anhydrous solvents like tetrahydrofuran (THF) to prevent moisture interference.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process typically includes steps for purification, such as distillation or recrystallization, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(6-Chloro-3-pyridyl)-1-butene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced pyridine compounds.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Pyridine derivatives with oxidized functional groups.

    Reduction: Reduced pyridine compounds.

    Substitution: Substituted pyridine derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

4-(6-Chloro-3-pyridyl)-1-butene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds that target specific biological pathways.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Imidacloprid: A neonicotinoid insecticide with a similar pyridine structure but different substituents.

    Acetamiprid: Another neonicotinoid with a cyano group and a methyl group attached to the pyridine ring.

    N-methyl (6-chloro-3-pyridyl)methylamine: A related compound with a methylamine group instead of a butene chain.

Uniqueness

4-(6-Chloro-3-pyridyl)-1-butene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butene chain allows for unique interactions with molecular targets, differentiating it from other similar compounds.

Properties

IUPAC Name

5-but-3-enyl-2-chloropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN/c1-2-3-4-8-5-6-9(10)11-7-8/h2,5-7H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBPLHQVIQZGFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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